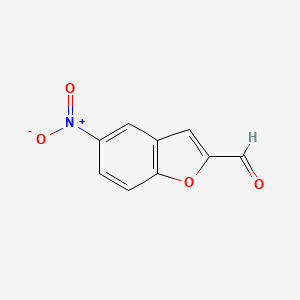

5-Nitro-1-benzofuran-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

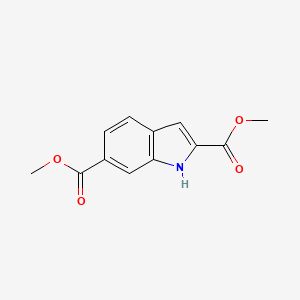

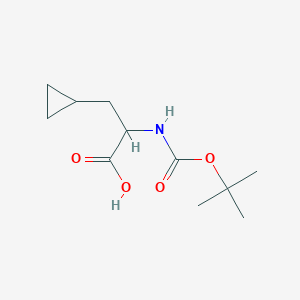

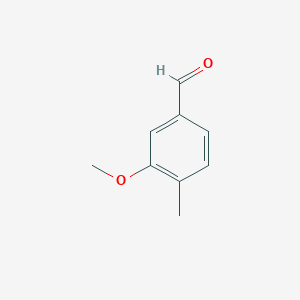

5-Nitro-1-benzofuran-2-carbaldehyde is a biochemical used for proteomics research . It is a member of the benzofuran family, which has gained significant attention due to its diverse biological and chemical properties.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Nitro-1-benzofuran-2-carbaldehyde, involves a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis

The molecular formula of 5-Nitro-1-benzofuran-2-carbaldehyde is C9H5NO4, and its molecular weight is 191.14 g/mol .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Nitro-1-benzofuran-2-carbaldehyde, are used as reactants in the synthetic preparation of various compounds . For example, they are used in the synthesis of benzofuranyl oxadiazoles as inhibitors of glycogen synthase kinase-3β .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, which involves the study of proteomes and their functions. The specific role of 5-Nitro-1-benzofuran-2-carbaldehyde in this field could be related to its reactivity with proteins or its use as a marker or probe due to its nitro group which can be detected spectroscopically .

Synthesis of Anti-protozoan Agents

It serves as a precursor in the synthesis of novel oxime ether derivatives, which exhibit anti-protozoan activities. These derivatives could potentially be used in the treatment of diseases caused by protozoan parasites .

Anticancer Activity

Substituted benzofurans, which may include derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde , have shown significant anticancer activities. They are being researched for their potential to inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Organic Synthesis

This compound may be used in organic synthesis processes to create complex molecules for pharmaceuticals or materials science. Its nitro group can undergo various chemical reactions, making it a versatile building block .

Chemical Intermediate

5-Nitro-1-benzofuran-2-carbaldehyde: can act as an intermediate in chemical syntheses, particularly in the formation of benzofuran-based lead compounds with therapeutic potentials .

Biochemical Research

As a biochemical for research purposes, it can be used in various laboratory experiments to understand chemical reactions and interactions at a molecular level .

Mechanism of Action

Safety and Hazards

Future Directions

Benzofuran compounds, including 5-Nitro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name |

5-nitro-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFCKIZFVVFTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406105 |

Source

|

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23145-18-8 |

Source

|

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)